(3-Isopropylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)cyclobutyl]methanamine: is an organic compound with the molecular formula C8H17N It is a cyclobutyl derivative with an isopropyl group attached to the cyclobutane ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propan-2-yl)cyclobutyl]methanamine typically involves the cyclization of suitable precursors followed by functional group transformations One common method is the cyclization of an appropriate diene or dihalide precursor under conditions that favor the formation of the cyclobutane ring
Industrial Production Methods: Industrial production of [3-(propan-2-yl)cyclobutyl]methanamine may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and yield. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutyl derivatives
Scientific Research Applications
Chemistry: In chemistry, [3-(propan-2-yl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features could make it a candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, [3-(propan-2-yl)cyclobutyl]methanamine could be explored for its potential pharmacological properties. Its derivatives might exhibit activity against specific biological targets, making it a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer science and the production of advanced materials.
Mechanism of Action
The mechanism of action of [3-(propan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, depending on the specific biological context.
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the isopropyl group, making it less sterically hindered.
Isopropylcyclobutylamine: Similar structure but with different positioning of the functional groups.
Cyclobutylisopropylamine: Another isomer with a different arrangement of the isopropyl and amine groups.
Uniqueness: [3-(Propan-2-yl)cyclobutyl]methanamine is unique due to the specific positioning of the isopropyl group on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds.
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
(3-propan-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C8H17N/c1-6(2)8-3-7(4-8)5-9/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
IGCDLJICVQUWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.